molecular formula C12H17F2N5 B11750111 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11750111
M. Wt: 269.29 g/mol
InChI Key: DPRIXCRJSFZJSW-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine: is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring system, which is known for its versatility in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and difluoroethyl compounds. The synthetic route may involve:

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Difluoroethyl Group: This is achieved through nucleophilic substitution reactions using difluoroethyl halides.

    Coupling Reactions: The final step involves coupling the pyrazole derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions may be used to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its pyrazole ring system is known to exhibit various pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole
  • 1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazole
  • 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole

Uniqueness

What sets {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine apart is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C12H17F2N5/c1-9-10(6-16-18(9)2)5-15-7-11-3-4-19(17-11)8-12(13)14/h3-4,6,12,15H,5,7-8H2,1-2H3

InChI Key

DPRIXCRJSFZJSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

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